3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole
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Overview
Description
3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is a synthetic organic compound belonging to the 1,2,4-triazole family. This compound is characterized by the presence of a benzylsulfanyl group, a dimethoxyphenyl group, and a methyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and thiosemicarbazides under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiol-containing intermediates.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through electrophilic aromatic substitution reactions using appropriate dimethoxybenzene derivatives.
Methylation: The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzyl halides, thiol-containing intermediates, dimethoxybenzene derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-Benzylsulfanyl-5-(2,2-dimethoxyethyl)-4-phenyl-4H-1,2,4-triazole
- 3-Benzylsulfanyl-5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole
Uniqueness
3-Benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-benzylsulfanyl-5-(3,4-dimethoxyphenyl)-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-21-17(14-9-10-15(22-2)16(11-14)23-3)19-20-18(21)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXSNWAXJXIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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